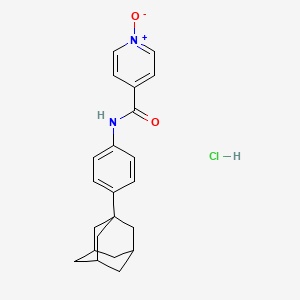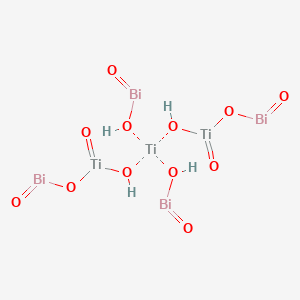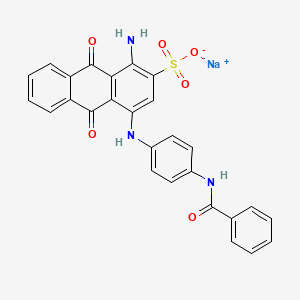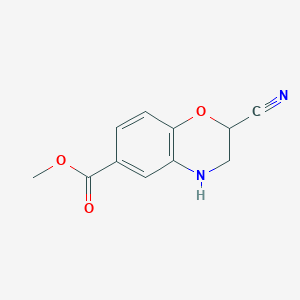
methyl 2-cyano-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazine ring fused with a cyano group and a carboxylate ester, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with cyanoacetic acid derivatives under acidic or basic conditions to form the benzoxazine ring. The reaction is usually carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or bases can be employed to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of benzoxazine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated benzoxazine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of target proteins, leading to various biological effects. The benzoxazine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate: Similar structure but with a methyl group instead of a cyano group.
3,4-Dihydro-2H-benzo[1,4]oxazine-6-carbonitrile: Lacks the carboxylate ester group.
Uniqueness
Methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester, which confer distinct reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .
Propiedades
Número CAS |
534571-98-7 |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
methyl 2-cyano-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-11(14)7-2-3-10-9(4-7)13-6-8(5-12)16-10/h2-4,8,13H,6H2,1H3 |
Clave InChI |
GYKVJWCSLYVHNM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)OC(CN2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



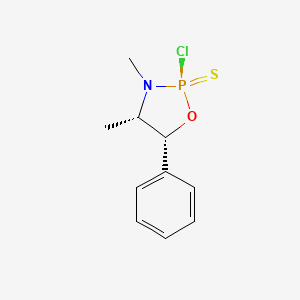
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)

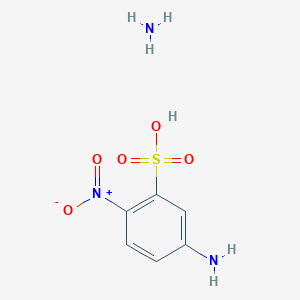
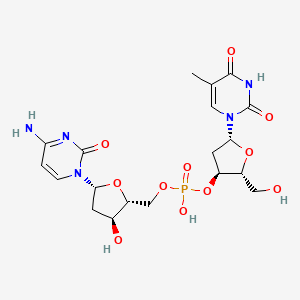
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)

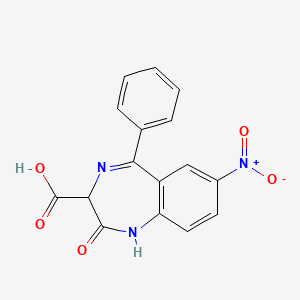

![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
